2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine
Description
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine is a highly substituted triazine derivative characterized by a central 1,3,5-triazine core with a chlorine atom at the 2-position and two extended aromatic substituents at the 4- and 6-positions. These substituents consist of branched phenyl groups, creating a sterically bulky and π-electron-rich structure. Such compounds are typically synthesized via nucleophilic aromatic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are sequentially replaced by aromatic moieties under controlled conditions .
Properties
Molecular Formula |
C51H34ClN3 |
|---|---|
Molecular Weight |
724.3 g/mol |
IUPAC Name |
2-chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C51H34ClN3/c52-51-54-49(39-27-23-37(24-28-39)43-17-9-21-47(33-43)45-19-7-15-41(31-45)35-11-3-1-4-12-35)53-50(55-51)40-29-25-38(26-30-40)44-18-10-22-48(34-44)46-20-8-16-42(32-46)36-13-5-2-6-14-36/h1-34H |
InChI Key |
JXXZIRVQVUEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)Cl)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC=CC(=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s multiple phenyl groups and triazine ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5)
- Structure : Simplest analogue with two phenyl groups directly attached to the triazine core.
- Applications : Used as a UV absorber (e.g., Stellar-2015) in industrial coatings due to its strong absorption in the UV-B/C range .
- Comparison : The target compound’s additional phenyl branches enhance steric bulk, likely reducing solubility in polar solvents but improving thermal stability. Electronic effects from extended conjugation may redshift UV absorption compared to the diphenyl derivative .
Perfluoroalkyl-Substituted Triazines (e.g., CAS 916770-15-5)
- Structure : Fluorinated alkyl chains replace aromatic substituents.
- Applications : Hydrophobic materials for water-resistant coatings or surfactants.
- Comparison : Fluorinated groups impart high hydrophobicity and electron-withdrawing effects, whereas the target compound’s phenyl groups offer π-π stacking capabilities and electron delocalization, favoring optoelectronic applications .
Herbicidal Triazines (e.g., Simazine, Atrazine)
- Structure: Chloro-triazines with aminoalkyl substituents (e.g., ethylamino, isopropylamino).
- Applications : Broad-spectrum herbicides acting as photosynthesis inhibitors.
- Comparison: The target compound’s bulky aromatic substituents likely eliminate bioactivity but enhance stability for non-agrochemical uses, such as polymer additives .
Morpholino-Triazines (e.g., 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine)
- Structure : Morpholine rings attached to the triazine core.
- Applications : Intermediate in pharmaceutical synthesis.
- Comparison: Morpholino groups increase electron density at the triazine core, accelerating subsequent substitutions. In contrast, the target compound’s phenyl groups may slow reactivity due to steric hindrance .
Key Properties Comparison Table
| Property | Target Compound | 2-Chloro-4,6-diphenyltriazine | Perfluorohexylpropyloxy Triazine | Simazine |
|---|---|---|---|---|
| Molecular Weight | ~800 (estimated) | 267.71 | ~1,200 | 201.66 |
| Solubility | Low (non-polar solvents) | Moderate in THF, DCM | Very low (fluorophilic solvents) | High in water |
| UV Absorption (λmax) | ~350 nm (estimated) | 290–310 nm | N/A | 220 nm |
| Thermal Stability | High (decomp. >300°C) | Moderate (decomp. ~250°C) | High (decomp. >300°C) | Low (decomp. ~150°C) |
| Primary Applications | Materials science | UV absorbers | Hydrophobic coatings | Herbicides |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine?
- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to assemble the multi-aryl substituents on the triazine core. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate high-molecular-weight byproducts. Recrystallization in high-boiling solvents like chlorobenzene may improve yield .
Q. Which characterization techniques are critical for confirming the structure of this triazine derivative?
- Methodology : Combine H/C NMR to verify substituent connectivity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is ideal for resolving steric effects from bulky aryl groups. Infrared (IR) spectroscopy and computational modeling (e.g., DFT) can validate symmetry and vibrational modes .
Q. How can researchers address solubility limitations during experimental workflows?
- Methodology : Introduce solubilizing groups (e.g., alkoxy chains) at peripheral positions or use solvent blends like dichloromethane/trifluoroethanol. Sonication and heating (≤100°C) may aid dissolution. Evidence from analogous triazines suggests dodecyloxy groups enhance solubility in non-polar media .
Advanced Research Questions
Q. What methodologies optimize the electron-transport properties of this compound for organic electronics?
- Methodology : Evaluate electron affinity via cyclic voltammetry (CV) in anhydrous acetonitrile. Integrate the compound into organic light-emitting diodes (OLEDs) as an electron-transport layer; measure device efficiency (e.g., external quantum efficiency, EQE) using electroluminescence spectroscopy. Compare performance with reference materials like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T) .
Q. How do substituent modifications influence UV absorption and emission profiles?
- Methodology : Synthesize derivatives with electron-donating/withdrawing groups (e.g., methoxy, cyano) at para positions. Analyze UV-Vis absorption and fluorescence spectra in solvents of varying polarity to assess solvatochromism. Correlate results with Hammett parameters to predict bandgap tuning .
Q. What computational approaches predict the electronic structure and reactivity of this triazine?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess charge-transfer dynamics. Molecular dynamics (MD) simulations can model aggregation behavior in thin films .
Q. How can byproduct formation during synthesis be minimized or characterized?
- Methodology : Monitor reactions in real-time using LC-MS to detect intermediates. Optimize stoichiometry and catalyst loading (e.g., Pd(PPh) for coupling reactions). Purify crude mixtures via preparative HPLC with a C18 column to isolate trace byproducts .
Q. What experimental protocols ensure thermal stability in device fabrication?
- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (>300°C expected for aryl-substituted triazines). Use differential scanning calorimetry (DSC) to identify phase transitions and optimize annealing temperatures for thin-film deposition .
Methodological Considerations
- Safety Protocols : Handle chloro-substituted triazines in a fume hood due to potential respiratory hazards. Use inert atmospheres (Ar/N) for air-sensitive intermediates .
- Data Validation : Cross-reference experimental results with computational predictions to resolve contradictions (e.g., unexpected bathochromic shifts in UV spectra) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
